molecular formula C7H7N3 B148195 Amino(pyridin-3-yl)acetonitrile CAS No. 131988-63-1

Amino(pyridin-3-yl)acetonitrile

Cat. No. B148195
CAS RN: 131988-63-1
M. Wt: 133.15 g/mol
InChI Key: SGCPBVKKDRXBIB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of amino(pyridin-3-yl)acetonitrile derivatives has been explored through various methods. One approach involves domino reactions using arylamines, methyl propiolate, aromatic aldehydes, and substituted acetonitriles, with triethylamine as a base catalyst. This method successfully produces functionalized 2-amino hydropyridines and 2-pyridinones, depending on the type of substituted acetonitrile used . Another synthesis route for 3-pyridinecarbonitriles with amino acid function utilizes 2-bromo-3-pyridinecarbonitriles reacted with α-amino acid ester hydrochlorides in dioxane, again employing triethylamine . Additionally, a three-component synthesis method has been reported for creating a novel 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile, starting from malononitrile, 4-methoxybenzaldehyde, and piperidine, yielding a 40% success rate at room temperature .

Molecular Structure Analysis

The molecular structure of these compounds has been confirmed through various spectroscopic techniques. For instance, the structure of the 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile was confirmed by ^1H NMR, MS, and X-ray single crystal diffraction . In another study, the structural and spectral properties of 6-amino-3-phenyl-4-(pyridin-4-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile were investigated using FT-IR, NMR, and density functional theory (DFT) calculations, which were in good agreement with the experimental data .

Chemical Reactions Analysis

The chemical reactivity of these compounds varies depending on their functional groups. For example, the reaction of 2-bromo-3-pyridinecarbonitriles with α-amino acid ester hydrochlorides leads to the formation of N-[(4,6-diaryl-3-pyridinecarbonitrile)-2-yl] amino acid esters, which exhibit fluorescence properties and antibacterial activity . The multicomponent one-pot synthesis of 6-amino-3-phenyl-4-(pyridin-4-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile under the catalysis of trisodium citrate dihydrate is another example of the chemical versatility of these compounds .

Physical and Chemical Properties Analysis

The physical properties, such as fluorescence, of the synthesized compounds have been evaluated, with some showing considerable antibacterial activity . Theoretical studies, including DFT calculations, provide insights into the vibrational frequencies and structural stability of these compounds. Molecular docking studies suggest the pharmaceutical importance of these compounds, particularly in the context of drug discovery and their potential interactions with target enzymes like multidrug resistance proteins .

Scientific Research Applications

  • Pyridine Complexation in Chemistry
    Acetonitrile, particularly in the presence of pyridine-based amines, has been found to be an efficient solvent in Gif ketonisation chemistry. Pyridine bases play a crucial role in the FeIII complex, enabling efficient ketonisation with minimal base requirement per mmol of FeIII (Barton et al., 1996).

  • Peptide Synthesis 2-Pyridyl esters of N-acyl-amino-acids can be prepared from acids in pyridine, showing higher reactivity towards various nucleophiles in non-polar solvents than p-nitrophenyl esters. These compounds are particularly useful in solid-phase peptide synthesis, O-peptides, and depsipeptides synthesis (Dutta & Morley, 1971).

  • Anodic Oxidation Studies Research has been conducted on the anodic behavior of compounds similar to amino(pyridin-3-yl)acetonitrile, highlighting their potential oxidation properties in acetonitrile and aqueous mediums. This is significant for understanding the electrochemical characteristics of these compounds (Hagen, Klauschenz, & Pragst, 1987).

  • Phosphorescence Properties in Mixtures The phosphorescence lifetimes and intensities of 2-amino-pyridine in acetonitrile/water mixtures have been studied, providing insights into the phosphorescence properties dependent on matrix composition (Gould & Morantz, 1971).

  • Antimicrobial and Antioxidant Activities The synthesis of 2-amino-pyridine-3-carbonitrile and its derivatives has shown significant antimicrobial and antioxidant activities, offering potential applications in these fields (Lagu & Yejella, 2020).

  • Synthesis of Fused Pyridine Derivatives this compound has been used in the efficient synthesis of fused pyridine derivatives, such as pyrazolo[3,4-b]pyridine, showcasing its application in creating complex organic structures (Huang et al., 2011).

  • Soil Humic Acids Study The pyrolysis products of soil humic substances, such as acetonitrile, have been linked to the degree of humification of organic matter in soils, showing the role of pyridine derivatives in environmental chemistry (Bracewell & Robertson, 1984).

Mechanism of Action

Target of Action

The primary target of 2-Amino-2-(pyridin-3-yl)acetonitrile is the M2 muscarinic receptor . This receptor plays a crucial role in the nervous system, particularly in the parasympathetic nervous system, where it helps to slow the heart rate and increase digestive secretions.

Mode of Action

2-Amino-2-(pyridin-3-yl)acetonitrile acts as an agonist at the M2 muscarinic receptor . This means it binds to the receptor and activates it, mimicking the action of the natural neurotransmitter, acetylcholine.

Biochemical Pathways

Upon activation of the M2 receptor, a series of biochemical events occur. The activated receptor inhibits adenylate cyclase, reducing the production of cyclic AMP. This leads to a decrease in the activity of protein kinase A, ultimately resulting in decreased heart rate and increased digestive secretions .

Result of Action

The activation of the M2 receptor by 2-Amino-2-(pyridin-3-yl)acetonitrile results in a decrease in heart rate and an increase in digestive secretions . This can be beneficial in conditions where a slower heart rate is desired, or where increased digestive activity is needed.

properties

IUPAC Name

2-amino-2-pyridin-3-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-4-7(9)6-2-1-3-10-5-6/h1-3,5,7H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGCPBVKKDRXBIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90569696
Record name Amino(pyridin-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90569696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

131988-63-1
Record name Amino(pyridin-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90569696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium borohydride (240 mg, 6.4 mmol) was added to a solution of 3-(4-butoxy-1,2,5-thiadiazol-3-yl)-1-methylpyridinium iodide (0.60 g, 1.6 mmol) in ethanol (99.9%, 20 ml) and the reaction mixture was stirred at 0° C. for 1 h. After evaporation the residue was dissolved in water and extracted with ethyl acetate. The dried organic phases were evaporated and the residue purified by column chromatography (SiO2, eluent: ethyl acetate/methanol (4:1)). The title compound was crystallized as the oxalate salt from acetone to yield 280 mg (M.p 158° C.; M+ : 253; Compound 4).
Quantity
240 mg
Type
reactant
Reaction Step One
Name
3-(4-butoxy-1,2,5-thiadiazol-3-yl)-1-methylpyridinium iodide
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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